molecular formula C11H7F3N2O2 B2528213 N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide CAS No. 1396765-35-7

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2528213
CAS No.: 1396765-35-7
M. Wt: 256.184
InChI Key: TYYCFRRYGMBYFN-UHFFFAOYSA-N
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Description

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an oxazole ring attached to a benzamide moiety, with a trifluoromethyl group enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide typically involves the formation of the oxazole ring followed by its attachment to the benzamide structure One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that favor the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, modified benzamides, and substituted trifluoromethyl compounds.

Scientific Research Applications

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring and trifluoromethyl group play crucial roles in its binding affinity and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-oxazol-4-yl)-2-methylbenzamide
  • N-(1,2-oxazol-4-yl)-2-chlorobenzamide
  • N-(1,2-oxazol-4-yl)-2-fluorobenzamide

Uniqueness

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased stability, reactivity, and potential bioactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)9-4-2-1-3-8(9)10(17)16-7-5-15-18-6-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYCFRRYGMBYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CON=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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